

# Meta-analysis of Raltegravir efficacy in treatment-experienced populations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Raltegravir |           |
| Cat. No.:            | B15611335   | Get Quote |

# Raltegravir in Treatment-Experienced HIV: A Comparative Meta-Analysis

For researchers and drug development professionals navigating the landscape of antiretroviral therapies for treatment-experienced individuals with HIV, **Raltegravir** has long been a significant therapeutic option. This guide provides a meta-analysis of **Raltegravir**'s efficacy, objectively comparing its performance against other key antiretrovirals and detailing the experimental frameworks that underpin these findings.

### **Comparative Efficacy of Raltegravir**

Raltegravir, the first approved HIV integrase strand transfer inhibitor, has demonstrated potent and durable antiretroviral activity in patients with HIV-1 infection who have experienced treatment failure with other antiretroviral drugs.[1][2] Its efficacy has been benchmarked against placebo and other active antiretroviral agents in several pivotal clinical trials.

## Raltegravir vs. Placebo (with Optimized Background Therapy)

The BENCHMRK 1 and 2 trials were foundational in establishing the efficacy of **Raltegravir** in treatment-experienced patients with triple-class drug-resistant HIV. These Phase III, randomized, double-blind, placebo-controlled studies showed that **Raltegravir**, in combination



with an optimized background therapy (OBT), was superior to placebo with OBT in achieving virologic suppression and immune reconstitution.

| Outcome<br>Measure                                    | Raltegravir +<br>OBT | Placebo + OBT | Timepoint                    | Trial                     |
|-------------------------------------------------------|----------------------|---------------|------------------------------|---------------------------|
| Virologic<br>Response (HIV-1<br>RNA <50<br>copies/mL) | 62.1%                | 32.9%         | Week 48                      | BENCHMRK 1 & 2 (Combined) |
| 51%                                                   | 22%                  | Week 156      | BENCHMRK 1 & 2 (Combined)[3] |                           |
| 42%                                                   | -                    | Week 240      | BENCHMRK 1 & 2 (Combined)[3] |                           |
| Mean Change in<br>CD4 Count<br>(cells/mm³)            | +109                 | +45           | Week 48                      | BENCHMRK 1 & 2 (Combined) |
| +164                                                  | +63                  | Week 156      | BENCHMRK 1 & 2 (Combined)[3] |                           |
| +183                                                  | -                    | Week 240      | BENCHMRK 1 & 2 (Combined)[3] |                           |

## Raltegravir vs. Other Integrase Inhibitors

Direct comparisons with other integrase inhibitors, such as Dolutegravir and Elvitegravir, have provided further context for **Raltegravir**'s positioning in the treatment paradigm for experienced patients.

The SAILING study, a Phase III, randomized, double-blind, active-controlled trial, compared **Raltegravir** to Dolutegravir in treatment-experienced, integrase inhibitor-naïve adults with at least two-class drug resistance.[4][5][6][7][8]



| Outcome<br>Measure                                    | Raltegravir<br>(400 mg twice<br>daily) + OBT | Dolutegravir<br>(50 mg once<br>daily) + OBT | Timepoint | Trial         |
|-------------------------------------------------------|----------------------------------------------|---------------------------------------------|-----------|---------------|
| Virologic<br>Response (HIV-1<br>RNA <50<br>copies/mL) | 64%                                          | 71%                                         | Week 48   | SAILING[5][6] |

While the SPRING-2 trial primarily focused on treatment-naïve patients, its comparison of **Raltegravir** and Dolutegravir offers valuable insights into the relative potency of these agents. [9][10][11][12][13] In this study, both drugs were administered with a fixed-dose dual nucleoside reverse transcriptase inhibitor (NRTI) therapy.[9][10]

| Outcome<br>Measure                                    | Raltegravir<br>(400 mg twice<br>daily) + NRTIs | Dolutegravir<br>(50 mg once<br>daily) + NRTIs | Timepoint            | Trial                   |
|-------------------------------------------------------|------------------------------------------------|-----------------------------------------------|----------------------|-------------------------|
| Virologic<br>Response (HIV-1<br>RNA <50<br>copies/mL) | 85%                                            | 88%                                           | Week 48              | SPRING-2[9][12]<br>[13] |
| 76%                                                   | 81%                                            | Week 96                                       | SPRING-2[10]<br>[11] |                         |
| Mean Change in<br>CD4 Count<br>(cells/mm³)            | +230                                           | +230                                          | Week 48              | SPRING-2[9]             |

# Raltegravir-Based Dual Therapy vs. Traditional Triple Therapy

A meta-analysis of eight randomized controlled trials involving 4,420 patients compared a simplified dual therapy (DT) regimen of **Raltegravir** plus a ritonavir-boosted protease inhibitor (PI/r) to a traditional triple therapy (TT) regimen of two NRTIs plus a PI/r.[14][15]



| Outcome<br>Measure                          | Raltegravir +<br>PI/r (DT) | 2 NRTIs + PI/r<br>(TT) | Timepoint                | Meta-Analysis<br>Finding |
|---------------------------------------------|----------------------------|------------------------|--------------------------|--------------------------|
| Virologic<br>Suppression<br>(<50 copies/mL) | 79%                        | 78%                    | Week 48                  | Non-inferior[14]<br>[15] |
| 74%                                         | 71%                        | Week 96                | Non-inferior[14]<br>[15] |                          |
| Mean CD4 Count<br>Increase                  | Significantly<br>higher    | Lower                  | Week 48 & 96             | DT superior[14]          |

## **Experimental Protocols**

The following are detailed methodologies for the key clinical trials cited in this guide.

#### **BENCHMRK 1 and 2 Trials**

- Study Design: These were Phase III, randomized, double-blind, placebo-controlled, multicenter, international trials.[16]
- Participant Population: Treatment-experienced adults with HIV-1 infection, evidence of viral replication (HIV-1 RNA >1,000 copies/mL), and resistance to at least one drug in each of the three available classes of antiretroviral therapy (NRTIs, NNRTIs, and PIs).
- Randomization and Blinding: Patients were randomized in a 2:1 ratio to receive either
   Raltegravir (400 mg twice daily) or a matching placebo. Both groups also received an OBT selected by the investigator based on the patient's treatment history and resistance testing.
   The study was double-blinded until week 156.[3]
- Primary Endpoint: The primary efficacy endpoint was the proportion of patients with HIV-1 RNA levels below 50 copies/mL at week 16.
- Key Secondary Endpoints: Included the proportion of patients with HIV-1 RNA <400 copies/mL, the change from baseline in CD4 cell count, and the incidence of adverse events.

#### **SAILING Trial**



- Study Design: A 48-week, Phase III, randomized, double-blind, active-controlled, non-inferiority study.[4][5][8]
- Participant Population: Antiretroviral-experienced, integrase inhibitor-naïve adults with HIV-1 infection, plasma HIV-1 RNA of 400 copies/mL or higher, and resistance to two or more classes of antiretroviral drugs.[4][5] Patients were required to have one to two fully active drugs available for their background therapy.[4][5]
- Randomization and Blinding: Participants were randomly assigned in a 1:1 ratio to receive
  either once-daily Dolutegravir 50 mg or twice-daily Raltegravir 400 mg, in addition to an
  investigator-selected background therapy.[4][5] Matching placebos were used to maintain
  blinding.[4][5]
- Primary Endpoint: The proportion of patients with plasma HIV-1 RNA less than 50 copies/mL at week 48.[5][8] The non-inferiority margin was set at 12%.[8]
- Key Secondary Endpoint: The proportion of patients with treatment-emergent integrase-inhibitor resistance.[5]

## **Visualizing Mechanisms and Workflows**

To further elucidate the context of **Raltegravir**'s application, the following diagrams illustrate its mechanism of action and a typical workflow for a clinical trial in a treatment-experienced HIV population.





Click to download full resolution via product page

Raltegravir's mechanism of action, inhibiting HIV integrase.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Raltegravir: molecular basis of its mechanism of action PMC [pmc.ncbi.nlm.nih.gov]
- 2. Raltegravir: the first HIV integrase inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of raltegravir for treatment of HIV for 5 years in the BENCHMRK studies: final results of two randomised, placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.medicine.iupui.edu [static.medicine.iupui.edu]
- 5. researchgate.net [researchgate.net]
- 6. jwatch.org [jwatch.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Dolutegravir versus raltegravir in antiretroviral-experienced, integrase-inhibitor-naive adults with HIV: week 48 results from the randomised, double-blind, non-inferiority SAILING study PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jwatch.org [jwatch.org]
- 10. natap.org [natap.org]
- 11. Once-daily dolutegravir versus twice-daily raltegravir in antiretroviral-naive adults with HIV-1 infection (SPRING-2 study): 96 week results from a randomised, double-blind, non-inferiority trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Once-daily dolutegravir versus raltegravir in antiretroviral-naive adults with HIV-1 infection: 48 week results from the randomised, double-blind, non-inferiority SPRING-2 study
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dolutegravir vs raltegravir in treatment-naive patients: 48 week results from the SPRING 2 study | HIV i-Base [i-base.info]
- 14. Frontiers | Efficacy and Safety of Raltegravir-Based Dual Therapy in AIDS Patients: A Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 15. researchgate.net [researchgate.net]



- 16. Long-term efficacy and safety of raltegravir in the management of HIV infection PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Meta-analysis of Raltegravir efficacy in treatment-experienced populations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611335#meta-analysis-of-raltegravir-efficacy-in-treatment-experienced-populations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com